molecular formula C22H24N4O2 B2689732 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide CAS No. 1105220-03-8

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide

Cat. No.: B2689732
CAS No.: 1105220-03-8
M. Wt: 376.46
InChI Key: AZZLXMYTIDNWSW-UHFFFAOYSA-N
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Description

The compound “1-(6-(furan-2-yl)pyridazin-3-yl)-N-phenethylpiperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a furan ring, a pyridazine ring, and a piperidine ring . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of such compounds is usually confirmed by spectroscopic techniques such as IR, mass, 1H- and 13C- NMR .

Scientific Research Applications

Antiprotozoal Agents

Research into compounds with a furan moiety, similar to "1-(6-(furan-2-yl)pyridazin-3-yl)-N-phenethylpiperidine-4-carboxamide," has led to the development of novel antiprotozoal agents. For example, compounds derived from furan-2-yl-imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively (Ismail et al., 2004).

Amplifiers of Phleomycin

Compounds incorporating a furan moiety have been explored for their role as amplifiers of phleomycin, a glycopeptide antibiotic. This research focuses on enhancing the antibacterial activity of phleomycin against Escherichia coli, demonstrating the utility of furan derivatives in potentiating antibiotic effects (Brown & Cowden, 1982).

Synthesis of Pyrazolopyridazine Compounds

The investigation into furan-2,3-diones reacting with various hydrazines to yield pyrazole-3-carboxylic acid-hydrazide and derivatives of pyrazolo[3,4-d]pyridazinones provides a basis for the synthesis of compounds that could have therapeutic applications. These compounds are notable for their structural features, which could be leveraged in drug design and development (Ilhan et al., 2005).

Antiviral Activity

Research into heterocyclic derivatives based on the furan moiety has also revealed potential anti-avian influenza virus activity. This includes the synthesis and evaluation of novel pyrazole, pyridazinone, oxadiazole, triazole, thiazolidine, and thioxopyrimidine derivatives for their effectiveness against the H5N1 virus, underscoring the potential of furan-based compounds in antiviral therapies (Flefel et al., 2012).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and detailed study of its physical and chemical properties. It could also involve the development of derivatives with improved properties .

Properties

IUPAC Name

1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c27-22(23-13-10-17-5-2-1-3-6-17)18-11-14-26(15-12-18)21-9-8-19(24-25-21)20-7-4-16-28-20/h1-9,16,18H,10-15H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZZLXMYTIDNWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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